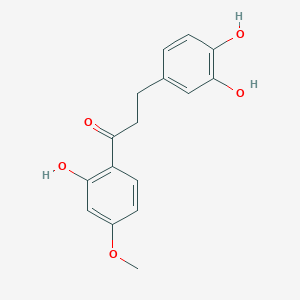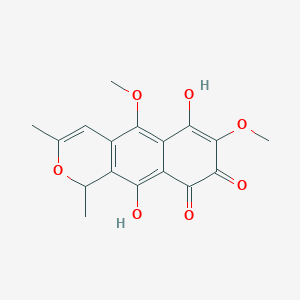
2-Hydroxyzimtaldehyd
Übersicht
Beschreibung
2-Hydroxycinnamaldehyde is a naturally occurring compound isolated from the bark of Cinnamomum cassia. It is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound has a molecular formula of C9H8O2 and is characterized by the presence of a hydroxyl group attached to the cinnamaldehyde structure.
Wissenschaftliche Forschungsanwendungen
2-Hydroxycinnamaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Wirkmechanismus
Target of Action
2-Hydroxycinnamaldehyde (HCA) primarily targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway . STAT3 is a crucial transcription factor involved in many cellular processes such as cell growth and apoptosis . Overactivation of STAT3 has been closely associated with the development of various cancers .
Mode of Action
HCA inhibits the STAT3 signaling pathway, leading to the suppression of T cell activation and Th17 cell differentiation . It also inhibits the Wnt/β-catenin signaling pathway . These interactions result in the induction of apoptosis in cancer cells .
Biochemical Pathways
HCA affects several biochemical pathways. It induces the activation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase1/2 (ERK1/2) in cancer cells . It also activates the transcription factor KLF17, which suppresses Id-1, indicating that HCA inhibits the epithelial-mesenchymal transition (EMT) by multiple transcriptional programs .
Pharmacokinetics
The pharmacokinetics of HCA were characterized in male Sprague–Dawley rats as part of a preclinical evaluation . BCA, a derivative of HCA, was rapidly converted to HCA in the rat serum after either intravenous or oral uptake; HCA was subsequently converted to o-coumaric acid . The half-lives of both HCA and BCA were approximately 2 hours .
Result of Action
HCA induces apoptosis in cancer cells through the activation of mitochondrial pathways . This includes the translocation of Bim and Bax from the cytosol to mitochondria, downregulation of Bcl-2 protein expression, cytochrome c release into the cytosol, loss of mitochondrial membrane potential, and caspase activation . HCA treatment significantly inhibits tumor growth in various cancer models .
Action Environment
The inherent phenolic hydroxyl group of 2-hydroxycinnamaldehyde plays an important role in the catalytic process . This group potentially provides a phenoxide anion to combine with the thiourea moiety of a bifunctional tertiary amine-thiourea catalyst via anion binding . This suggests that the chemical environment significantly influences the action, efficacy, and stability of HCA.
Biochemische Analyse
Biochemical Properties
2-Hydroxycinnamaldehyde has been found to interact with several enzymes and proteins. It inhibits signal transducer and activator of transcription 3 (STAT3) signaling in prostate cancer cells . It also suppresses Snail via the nuclear translocalization of GSK-3β, which results in the transcriptional upregulation of E-cadherin .
Cellular Effects
2-Hydroxycinnamaldehyde has significant effects on various types of cells and cellular processes. It alleviates imiquimod-induced psoriasis-like dermatitis, epidermal thickening, dermal infiltration of inflammatory cells, and proinflammatory cytokine production . It also inhibits pyruvate kinase isozyme M2 and STAT3 signaling, leading to the suppression of T cell activation, Th17 cell differentiation, and keratinocyte hyperproliferation .
Molecular Mechanism
2-Hydroxycinnamaldehyde exerts its effects at the molecular level through several mechanisms. It inhibits the epithelial-mesenchymal transition (EMT) in breast cancer cells by suppressing Snail via the nuclear translocalization of GSK-3β . This leads to the transcriptional upregulation of E-cadherin . It also activates the transcription factor KLF17, which suppresses Id-1 .
Dosage Effects in Animal Models
In animal models, 2-Hydroxycinnamaldehyde has shown significant effects. For instance, intraperitoneal administration of HCA alleviated imiquimod-induced psoriasis-like dermatitis in mice
Metabolic Pathways
The metabolic pathways involving 2-Hydroxycinnamaldehyde are not clearly identified in the current literature. It has been found that 2’-benzoyloxycinnamaldehyde (BCA), a derivative of HCA, is rapidly converted to HCA in rat serum after either intravenous or oral uptake .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hydroxycinnamaldehyde can be synthesized through various methods. One common approach involves the coupling of 4-hydroxycinnamic acids with N,O-dimethylhydroxylamine, followed by selective reduction with diisobutylaluminum hydride . This method does not require a controlled atmosphere or chromatographic purification, making it convenient for synthetic chemists.
Industrial Production Methods: Industrial production of 2-Hydroxycinnamaldehyde typically involves the extraction from natural sources such as the bark of Cinnamomum cassia. The extraction process includes solvent extraction, followed by purification steps to isolate the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxycinnamaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cinnamic acid derivatives.
Reduction: Reduction reactions can convert 2-Hydroxycinnamaldehyde to cinnamyl alcohol derivatives.
Substitution: The hydroxyl group allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.
Major Products:
Oxidation: Cinnamic acid derivatives.
Reduction: Cinnamyl alcohol derivatives.
Substitution: Various substituted cinnamaldehyde derivatives.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxycinnamaldehyde is part of a group of cinnamaldehyde analogues, including:
Trans-cinnamaldehyde: Known for its antimicrobial and anti-inflammatory properties.
2-Benzoyloxycinnamaldehyde: Exhibits potent anticancer activities and is used in clinical trials.
Uniqueness: 2-Hydroxycinnamaldehyde stands out due to its hydroxyl group, which enhances its reactivity and allows for a broader range of chemical modifications and biological activities compared to its analogues .
Eigenschaften
IUPAC Name |
(E)-3-(2-hydroxyphenyl)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-7,11H/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDNZCQPDVTDET-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601295133 | |
| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (E)-3-(2-Hydroxyphenyl)-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60125-23-7, 3541-42-2 | |
| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60125-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cinnamaldehyde, o-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003541422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601295133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxycinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E)-3-(2-Hydroxyphenyl)-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131 - 132 °C | |
| Record name | (E)-3-(2-Hydroxyphenyl)-2-propenal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031725 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid](/img/structure/B114474.png)
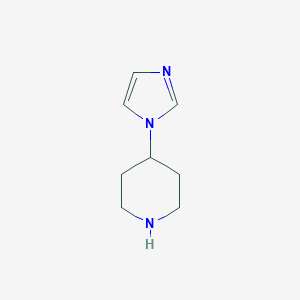

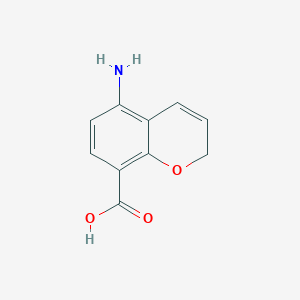

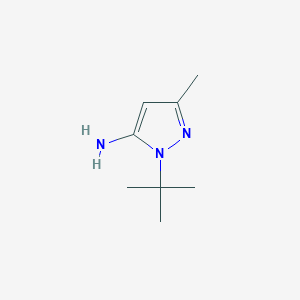
![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)
